molecular formula C7H12N2O B2914078 (2-Propyl-1,3-oxazol-5-yl)methanamine CAS No. 1206975-63-4

(2-Propyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B2914078
CAS No.: 1206975-63-4
M. Wt: 140.186
InChI Key: OJCBLYPGPOKSJE-UHFFFAOYSA-N
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Description

(2-Propyl-1,3-oxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Propyl-1,3-oxazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain aminotransferases, altering their catalytic efficiency. Additionally, this compound can interact with nucleic acids, potentially affecting transcriptional processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, in certain cell types, this compound can enhance the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been noted to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may enhance certain metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . This process can be carried out under mild conditions using reagents such as N,N-diethylaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(2-Propyl-1,3-oxazol-5-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,3-oxazol-5-yl)methanamine
  • (2-Ethyl-1,3-oxazol-5-yl)methanamine
  • (2-Propyl-1,3-oxazol-4-yl)methanamine

Uniqueness

(2-Propyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-propyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-7-9-5-6(4-8)10-7/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCBLYPGPOKSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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